Descarboxyl Levofloxacin

Description

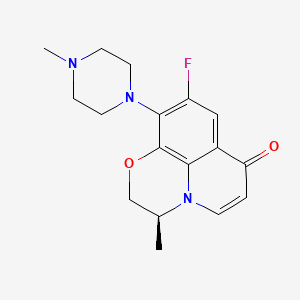

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraen-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN3O2/c1-11-10-23-17-15-12(14(22)3-4-21(11)15)9-13(18)16(17)20-7-5-19(2)6-8-20/h3-4,9,11H,5-8,10H2,1-2H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTLCAWXSWVQNHK-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=CC(=O)C3=CC(=C2N4CCN(CC4)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC2=C3N1C=CC(=O)C3=CC(=C2N4CCN(CC4)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50170621 | |

| Record name | Decarboxyl ofloxacin, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50170621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178964-53-9 | |

| Record name | (3S)-9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7H-pyrido[1,2,3-de]-1,4-benzoxazin-7-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=178964-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decarboxyl ofloxacin, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178964539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decarboxyl ofloxacin, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50170621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DECARBOXYL OFLOXACIN, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20TYA9K7RU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Descarboxyl Levofloxacin: Structure, Formation, and Analytical Control

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Descarboxyl Levofloxacin, a critical impurity and degradation product of the broad-spectrum fluoroquinolone antibiotic, Levofloxacin. Understanding the chemical nature, formation pathways, and analytical methodologies for this compound is paramount for ensuring the quality, safety, and efficacy of Levofloxacin-containing pharmaceutical products. This document synthesizes current scientific knowledge to offer field-proven insights into the core characteristics of this compound.

Unveiling the Chemical Identity of this compound

This compound, as its name implies, is the structural analogue of Levofloxacin that has lost its carboxylic acid group at the C-6 position. This modification significantly alters the molecule's physicochemical and pharmacological properties.

Chemical Structure and Nomenclature

The chemical structure of this compound is presented below, in comparison to its parent compound, Levofloxacin.

Levofloxacin:

-

IUPAC Name: (S)-9-fluoro-2,3-dihydro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid[1]

-

Molecular Formula: C₁₈H₂₀FN₃O₄[1]

-

Molecular Weight: 361.37 g/mol [1]

This compound:

-

Systematic Name: (S)-9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-2,3-dihydro-7H-[2][3]oxazino[2,3,4-ij]quinolin-7-one[4]

-

Molecular Formula: C₁₇H₂₀FN₃O₂[5]

-

Molecular Weight: 317.36 g/mol [5]

The core structural difference is the absence of the C-6 carboxylic acid group in this compound. This change from a zwitterionic molecule (Levofloxacin) to a neutral one has profound implications for its properties.

Physicochemical Properties

While extensive experimental data for isolated this compound is not widely published, some properties can be inferred or are available from commercial suppliers of the reference standard.

| Property | This compound (Predicted/Reported) | Levofloxacin (for comparison) |

| Melting Point (°C) | 154-158[6] | ~229 (hemihydrate) |

| Boiling Point (°C) | 501.1 ± 50.0 (Predicted)[6] | Not applicable |

| Density (g/cm³) | 1.35 ± 0.1 (Predicted)[6] | Not available |

| pKa | 7.37 ± 0.42 (Predicted, for the piperazinyl nitrogen)[6] | 5.83 (carboxylic acid), 8.75 (piperazinyl nitrogen)[7] |

| logP (XLogP3) | 1.6 (Computed) | -0.39 (experimental) |

| Solubility | Slightly soluble in Chloroform and Methanol[6] | pH-dependent; soluble in acidic conditions (~100 mg/mL from pH 0.6-5.8)[3] |

The removal of the polar carboxylic acid group is expected to decrease water solubility and increase lipophilicity, as suggested by the predicted higher logP value compared to Levofloxacin.

Spectroscopic Characterization: A Comparative Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The most significant difference would be the absence of the characteristic broad singlet corresponding to the carboxylic acid proton in Levofloxacin, which is typically observed far downfield. The proton at the C-6 position in this compound would likely appear as a singlet in the aromatic region. Other shifts in the aromatic and heterocyclic regions are also expected due to the change in electronic environment.

-

¹³C NMR: The spectrum of this compound would lack the signal for the carboxylic acid carbon (C-6), which appears around 165-175 ppm in Levofloxacin. The signal for the C-5 carbon would also be significantly shifted.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be distinguished by the absence of the strong, broad O-H stretching vibration of the carboxylic acid (typically in the 2500-3300 cm⁻¹ region) and the characteristic C=O stretching vibration of the carboxylic acid (around 1700-1730 cm⁻¹). The C=O stretch of the ketone at C-7 would still be present.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for the identification of this compound as a degradation product. In electrospray ionization (ESI) positive mode, this compound is expected to show a protonated molecule [M+H]⁺ at an m/z of approximately 318.2, corresponding to its molecular weight of 317.36 g/mol . This is a key diagnostic feature in the analysis of Levofloxacin degradation products.

Formation and Synthesis: A Tale of Degradation and Design

This compound is primarily encountered as a degradation product of Levofloxacin. However, its synthesis can also be achieved for use as a reference standard.

Formation as a Degradation Product

Forced degradation studies are instrumental in understanding the stability of a drug substance and identifying its potential degradation products. Levofloxacin has been shown to degrade under various stress conditions, leading to the formation of this compound.

-

Acidic and Oxidative Stress: Studies have shown that Levofloxacin is particularly susceptible to degradation under acidic and oxidative conditions[2][5]. The decarboxylation process is a likely consequence of these stress conditions.

-

Photodegradation: Exposure to light can also contribute to the degradation of Levofloxacin, with decarboxylation being one of the potential degradation pathways.

The following diagram illustrates the general workflow for a forced degradation study, which is a critical step in identifying impurities like this compound.

Caption: A simplified workflow for forced degradation studies.

Laboratory Synthesis

The targeted synthesis of this compound is essential for obtaining a pure reference standard for analytical purposes. A patented method describes a procedure for its preparation.

Experimental Protocol: Synthesis of this compound [8]

-

Reaction Setup: Mix Levofloxacin (0.03 mol) with 1000 mL of 1 mol/L hydrochloric acid in a pressure-resistant reaction vessel.

-

Dissolution: Stir the mixture at 60-80°C until the Levofloxacin is completely dissolved.

-

Reaction: Heat the solution to 120°C under a pressure of 0.3 MPa and maintain these conditions for 50 hours.

-

Solvent Removal: After the reaction, evaporate the solution to dryness in a water bath at 100°C to remove the hydrochloric acid.

-

Recrystallization: Recrystallize the residue using a mixed solvent of ethanol and acetone (2:1 volume ratio) to obtain purified this compound.

This method provides a reliable route to a high-purity reference material, which is crucial for the accurate quantification of this impurity in pharmaceutical samples.

Analytical Methodologies for Quantification

The control of impurities is a critical aspect of pharmaceutical quality control. Validated, stability-indicating analytical methods are required to quantify this compound in Levofloxacin drug substance and product.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the most common technique for the analysis of Levofloxacin and its impurities.

Exemplary HPLC Method for Impurity Profiling:

While a specific validated method for this compound is not detailed in publicly available literature, a general approach based on USP monographs and published research would involve the following[9][10][11]:

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A buffered aqueous phase (e.g., ammonium acetate or phosphate buffer) with an organic modifier like methanol or acetonitrile. The pH of the mobile phase is a critical parameter for achieving good separation.

-

Detection: UV detection at a wavelength where both Levofloxacin and this compound have significant absorbance (e.g., around 294 nm or 340 nm)[5][10].

-

Method Validation: The method must be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ)[2][5].

The following diagram outlines the logical steps in developing and validating an HPLC method for impurity quantification.

Caption: Key stages in analytical method lifecycle.

Biological Activity and Toxicological Significance

The presence of impurities in a drug product necessitates an evaluation of their potential biological activity and toxicity.

Antibacterial Activity

The carboxylic acid group at the C-6 position of fluoroquinolones is crucial for their antibacterial activity, as it is involved in binding to the DNA gyrase and topoisomerase IV enzymes[1]. The absence of this functional group in this compound strongly suggests that it would have significantly reduced or no antibacterial activity compared to the parent drug.

Toxicological Assessment

A key concern for any drug impurity is its potential for genotoxicity. A study was conducted to evaluate the genotoxicity of this compound using both in silico and in vitro methods[2].

-

In Silico Analysis: A structural alert (quinoline) for genotoxicity was identified using Derek, a structure-activity relationship software[2].

-

Ames Test: The impurity was found to be non-mutagenic in a modified Ames test using four strains of Salmonella typhimurium (TA97, TA98, TA100, and TA102) at concentrations up to 500 µ g/plate , both with and without metabolic activation (S-9 mix)[2].

-

Chromosomal Aberration Test: In a chromosomal aberration test using Chinese hamster lung (CHL) cells, a statistically significant increase in structural aberrations (7.5%) was observed at a high concentration of 1 mg/mL in the presence of the S-9 mix[2].

Conclusion and Future Perspectives

This compound is a well-characterized impurity and degradation product of Levofloxacin. Its formation is primarily associated with acidic and oxidative stress conditions. While it is considered non-genotoxic, its lack of a critical pharmacophore suggests it is devoid of antibacterial activity.

The control of this compound to acceptable levels, as dictated by regulatory guidelines, is essential. This requires robust, validated, stability-indicating analytical methods, typically HPLC-UV. The availability of a high-purity reference standard is a prerequisite for accurate quantification.

Future research could focus on elucidating the precise mechanisms of its formation under various conditions to aid in the development of more stable Levofloxacin formulations. Additionally, a more comprehensive toxicological profile beyond genotoxicity would provide a more complete understanding of its safety profile.

References

- 1. Levofloxacin - Wikipedia [en.wikipedia.org]

- 2. sphinxsai.com [sphinxsai.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound CAS#: 178964-53-9 [amp.chemicalbook.com]

- 5. A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The degradation of levofloxacin in infusions exposed to daylight with an identification of a degradation product with HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. akjournals.com [akjournals.com]

- 8. CN102093388B - Method for preparing decarboxylated levofloxacin - Google Patents [patents.google.com]

- 9. lcms.labrulez.com [lcms.labrulez.com]

- 10. caribjscitech.com [caribjscitech.com]

- 11. lcms.cz [lcms.cz]

- 12. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Descarboxyl Levofloxacin: Synthesis, Characterization, and Analytical Considerations

Abstract: This technical guide provides an in-depth analysis of Descarboxyl Levofloxacin, a notable degradation product and impurity of the broad-spectrum antibiotic, Levofloxacin. For researchers, scientists, and professionals in drug development and quality control, understanding the properties and analytical methodologies for such impurities is paramount for ensuring pharmaceutical safety and efficacy. This document details the core identification, physicochemical properties, a patented synthesis protocol, and modern analytical techniques for the characterization and quantification of this compound. It aims to serve as a vital resource, grounded in scientific integrity and supported by authoritative references.

Section 1: Introduction to Levofloxacin and its Related Compounds

Overview of Levofloxacin: Mechanism of Action and Therapeutic Use

Levofloxacin is a synthetic, broad-spectrum antibacterial agent belonging to the fluoroquinolone class.[1][2] It is the S-(-)-isomer of the racemic drug substance ofloxacin and is generally twice as potent.[3] Its mechanism of action involves the inhibition of two critical bacterial enzymes: DNA gyrase and topoisomerase IV.[2][4] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination, and their inhibition ultimately leads to bacterial cell death.[2] Levofloxacin is widely used to treat a variety of bacterial infections, including respiratory tract infections, urinary tract infections, and skin infections, due to its activity against both Gram-positive and Gram-negative bacteria.[2][3]

The Importance of Impurity Profiling

In pharmaceutical manufacturing, the identification and control of impurities are critical for ensuring the safety and quality of the final drug product. Degradation products, such as this compound, can arise during synthesis, storage, or formulation.[5][6] Regulatory bodies mandate strict limits on these impurities, as they may lack therapeutic efficacy or, in some cases, exhibit toxicity. Therefore, robust analytical methods are required to detect, quantify, and control these related substances.[7][8]

Introduction to this compound

This compound is a known degradation product of Levofloxacin, formed through the loss of the carboxylic acid group.[5][9][10] This structural modification significantly alters the molecule's properties. The carboxylic acid moiety is crucial for the antibacterial activity of fluoroquinolones, as it is involved in binding to the DNA gyrase enzyme complex.[11] Consequently, the absence of this group in this compound is expected to lead to a significant loss of antibacterial efficacy. It is identified as "Levofloxacin EP Impurity E" in the European Pharmacopoeia.[12]

Section 2: Core Identification and Physicochemical Properties

Chemical Identity

-

Chemical Name: (S)-9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-2,3-dihydro-7H-[5][7]oxazino[2,3,4-ij]quinolin-7-one[10]

-

Common Synonyms: Decarboxy Levofloxacin, Levofloxacin Impurity E[9][12]

Structural Elucidation

Figure 1. Comparison of Levofloxacin (left) and this compound (right), highlighting the removal of the carboxylic acid group at position 6.

Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | Off-White to Light Yellow Solid | [9][10] |

| Melting Point | 154-158°C | [9] |

| Boiling Point (Predicted) | 501.1 ± 50.0 °C | [9] |

| Density (Predicted) | 1.35 ± 0.1 g/cm³ | [9] |

| pKa (Predicted) | 7.37 ± 0.42 | [9] |

| LogP (Predicted) | 1.6 | [12] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [9] |

| Storage Temperature | Refrigerator or Freezer (-20°C) | [9][14] |

Section 3: Synthesis and Isolation

The availability of pure this compound as a reference standard is essential for accurate analytical quantification. It can be prepared through controlled degradation of the parent drug.

Synthetic Protocol via Acid-Catalyzed Decarboxylation

A patented method describes the synthesis of this compound from Levofloxacin under high temperature and pressure.[16] This process forces the removal of the thermally stable carboxylic acid group.

Rationale: The use of hydrochloric acid catalyzes the decarboxylation reaction. High temperature and pressure provide the necessary energy to overcome the activation barrier for this transformation. The subsequent recrystallization step using an ethanol/acetone solvent system is designed to purify the final product by removing unreacted starting material and any side products.[16]

Step-by-Step Methodology: [16]

-

Reaction Setup: Mix Levofloxacin (0.03 mol) with 1000 mL of 1 mol/L hydrochloric acid in a pressure-resistant reaction vessel.

-

Dissolution: Stir the mixture at 60-80°C to achieve complete dissolution.

-

Decarboxylation Reaction: Heat the sealed vessel to 120°C under a pressure of 0.3 MPa and maintain these conditions for 50 hours.

-

Solvent Removal: After the reaction, cool the vessel and evaporate the reaction solution to dryness in a water bath at 100°C to remove water and all HCl.

-

Purification: Recrystallize the resulting residue using a mixed solvent of ethanol and acetone (2:1 volume ratio) to yield purified this compound. The patent reports a purity of 99.5% with this method.

Visualization of Synthetic Workflow

Caption: Workflow for the synthesis of this compound.

Section 4: Analytical Methodologies

Accurate detection and quantification of this compound require sensitive and specific analytical methods, primarily based on chromatography and mass spectrometry.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the standard technique for separating Levofloxacin from its impurities.[8][17][18]

Rationale for Method Choices: A C18 column is used due to its hydrophobic stationary phase, which effectively retains and separates the moderately polar Levofloxacin and its related compounds.[17][18] The mobile phase typically consists of an aqueous buffer and an organic modifier (like acetonitrile or methanol). The buffer's pH is critical; a slightly acidic pH (e.g., pH 3.5) ensures that the residual amine groups are protonated, leading to better peak shapes.[19] UV detection is suitable as the core quinolone structure possesses a strong chromophore.[17]

Exemplary HPLC Protocol for Impurity Profiling: (This protocol is a synthesis of typical conditions described in the literature for Levofloxacin impurity analysis)[17][18][19]

-

System: High-Performance Liquid Chromatography system with UV-Vis Detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm packing).[17]

-

Mobile Phase A: 0.1% Ammonium acetate in water, adjusted to pH 3.5 with formic acid.[19]

-

Mobile Phase B: Acetonitrile.[19]

-

Gradient Elution: A gradient program starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B is typically used to resolve early-eluting polar impurities and later-eluting non-polar impurities.

-

Injection Volume: 20-25 µL.[17]

Spectroscopic Characterization

LC-MS is a powerful tool for the unambiguous identification of impurities.[7][19] In positive ion electrospray ionization (ESI+), this compound is expected to show a protonated molecular ion [M+H]⁺ at an m/z of approximately 318.2.[19] This is a key diagnostic feature, distinguishing it from Levofloxacin ([M+H]⁺ at m/z 362.1).[20][21] Tandem MS (MS/MS) can be used to further confirm the structure by analyzing fragmentation patterns. A common fragmentation for Levofloxacin involves the loss of CO₂ (44 Da) from the carboxylic acid, yielding a fragment at m/z 318.[21] The mass spectrum of this compound would be expected to resemble the MS/MS spectrum of Levofloxacin's m/z 318 fragment.

¹H and ¹³C NMR spectroscopy are definitive methods for structural elucidation. The most significant difference in the NMR spectra between Levofloxacin and this compound would be:

-

¹H NMR: The disappearance of the characteristic singlet proton on the C6-carbon (typically around 8.5-9.0 ppm in Levofloxacin). Instead, a new aromatic proton signal would appear at a higher field (e.g., 6.5-7.5 ppm), coupled to the adjacent fluorine atom.

-

¹³C NMR: The absence of the carboxyl carbon signal (typically around 165-175 ppm in Levofloxacin).

Visualization of Analytical Workflow

Caption: Workflow for the analysis of this compound.

Section 5: Biological and Toxicological Profile

Biological Activity

The carboxylic acid group at the C-6 position is a well-established pharmacophore for the antibacterial activity of fluoroquinolones. It is essential for binding to the bacterial DNA gyrase enzyme.[11] The removal of this group in this compound results in a significant reduction or complete loss of its intended antibacterial activity.[22] While direct studies on the antibacterial potency of this compound are not widely published, its structural analogue, Descarboxyl Ciprofloxacin, has been shown to be devoid of antibacterial activity.

Toxicological Assessment

Impurities in pharmaceutical products must be assessed for potential toxicity. While specific toxicological data for this compound is limited in publicly available literature, it has been evaluated for genotoxicity. Studies using a modified Ames test and a chromosomal aberration test concluded that this compound could be controlled as a non-genotoxic impurity.[22] This information is crucial for setting acceptable limits for this impurity in Levofloxacin drug products according to regulatory guidelines such as those from the International Council for Harmonisation (ICH).

Section 6: Conclusion

This compound (CAS: 178964-53-9) is a critical process impurity and degradation product of Levofloxacin. Its formation involves the removal of the essential carboxylic acid moiety, leading to a loss of antibacterial efficacy. This guide has provided a comprehensive overview of its core properties, a detailed synthetic protocol for its preparation as a reference standard, and a robust analytical workflow for its identification and quantification using modern chromatographic and spectroscopic techniques. For scientists in pharmaceutical development and quality assurance, a thorough understanding and rigorous control of this and other impurities are fundamental to guaranteeing the safety, quality, and efficacy of Levofloxacin formulations.

References

- 1. Organic Impurity analysis of Levofloxacin Drug Material following USP monograph : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 2. Levofloxacin - Wikipedia [en.wikipedia.org]

- 3. Levofloxacin. A review of its antibacterial activity, pharmacokinetics and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 5. deswater.com [deswater.com]

- 6. researchgate.net [researchgate.net]

- 7. [Impurity analysis and quality evaluation for commercial levofloxacin formulations using LC-MS/MS method] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lcms.cz [lcms.cz]

- 9. This compound | 178964-53-9 [chemicalbook.com]

- 10. This compound CAS#: 178964-53-9 [amp.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Decarboxyl ofloxacin, (S)- | C17H20FN3O2 | CID 10925166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound, CasNo.178964-53-9 NovaChemistry United Kingdom [nova-chemistry.lookchem.com]

- 14. clearsynth.com [clearsynth.com]

- 15. glppharmastandards.com [glppharmastandards.com]

- 16. CN102093388B - Method for preparing decarboxylated levofloxacin - Google Patents [patents.google.com]

- 17. caribjscitech.com [caribjscitech.com]

- 18. e3s-conferences.org [e3s-conferences.org]

- 19. researchgate.net [researchgate.net]

- 20. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis and Formation of Descarboxyl Levofloxacin from Levofloxacin

Abstract

Descarboxyl Levofloxacin is a critical process-related impurity and degradation product of Levofloxacin, a widely used third-generation fluoroquinolone antibiotic. The presence of this impurity can impact the safety and efficacy of the final drug product, making a thorough understanding of its formation essential for robust drug development and quality control. This guide provides an in-depth examination of the chemical transformation of Levofloxacin into this compound. We will explore the underlying decarboxylation mechanism, present a detailed, field-proven protocol for its synthesis via forced degradation, and outline the necessary analytical techniques for its characterization and quantification. This document is intended for researchers, chemists, and quality assurance professionals in the pharmaceutical industry, offering both theoretical insights and practical, actionable methodologies.

Introduction: The Significance of this compound

Levofloxacin functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and cell division. Its chemical integrity is paramount to its therapeutic action. This compound, identified chemically as (S)-9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-2,3-dihydro-7H-[1][2]oxazino[2,3,4-ij]quinolin-7-one, is a notable degradation product formed through the loss of the carboxylic acid group from the parent molecule.[3][4]

The formation of this impurity is a key focus during forced degradation studies, which are mandated by regulatory bodies like the International Council for Harmonisation (ICH) to establish the intrinsic stability of a drug substance.[5][6] Understanding the conditions that promote this degradation—such as exposure to acid, heat, and pressure—is vital for developing stable formulations and establishing appropriate storage conditions. Furthermore, the ability to synthesize and isolate high-purity this compound is necessary for its use as a reference standard in the validation of stability-indicating analytical methods.[7]

The Chemical Transformation: Mechanism of Decarboxylation

The conversion of Levofloxacin to this compound is a classic decarboxylation reaction, typically facilitated by heat under acidic conditions. The carboxylic acid group at the C-6 position of the quinolone ring is the reactive site for this transformation.

Causality of the Mechanism:

-

Protonation: In an acidic medium, the carbonyl oxygen of the carboxylic acid group is protonated. This protonation increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack & Rearrangement: While not a direct nucleophilic attack, the acidic environment and thermal energy destabilize the C-C bond between the quinolone ring and the carboxyl group.

-

Elimination of CO2: The molecule undergoes a rearrangement, leading to the elimination of carbon dioxide (CO2). The proton previously attached to the carboxyl group is transferred to the C-6 position of the ring, effectively replacing the entire functional group with a hydrogen atom.

This process is a common degradation pathway for fluoroquinolone antibiotics and is accelerated under the high-stress conditions used in forced degradation studies.[1][8][9]

Caption: Reaction pathway for the acid-catalyzed decarboxylation of Levofloxacin.

Synthesis Protocol: A Controlled Forced Degradation Approach

The following protocol is a robust method for preparing this compound, adapted from established procedures for use as a reference standard.[7] This method utilizes high temperature and pressure in an acidic environment to drive the decarboxylation to completion.

Trustworthiness of the Protocol: This protocol is self-validating as the progress of the reaction and the purity of the final product can be rigorously monitored at each stage using the analytical methods described in Section 4. The defined endpoint—evaporation to dryness—and subsequent recrystallization are designed to ensure the removal of reagents and isolation of a high-purity product.

Step-by-Step Methodology

-

Reagent Preparation:

-

Prepare a 1.0 M solution of Hydrochloric Acid (HCl).

-

Weigh 10.83 g (0.03 mol) of Levofloxacin hemihydrate.

-

-

Reaction Setup:

-

Place the Levofloxacin into a pressure-rated reaction vessel equipped with a magnetic stirrer and a condenser.

-

Add 1000 mL of the 1.0 M HCl solution to the vessel.

-

Heat the mixture to 60-80°C while stirring until the Levofloxacin is completely dissolved.

-

-

Forced Degradation Reaction:

-

Seal the reaction vessel.

-

Increase the temperature to 120°C and the pressure to 0.3 MPa (approximately 3 atm).

-

Maintain these conditions with continuous stirring for 50 hours. The extended reaction time under these harsh conditions is crucial for maximizing the conversion rate.[7]

-

-

Work-up and Isolation:

-

After 50 hours, cool the reaction vessel to room temperature and safely vent the pressure.

-

Transfer the reaction solution to a round-bottom flask.

-

Evaporate the solution to dryness using a rotary evaporator with a water bath set to 100°C. This step removes both water and excess HCl.[7]

-

-

Purification by Recrystallization:

-

Prepare a recrystallization solvent by mixing ethanol and acetone in a 2:1 volume ratio.

-

Add the mixed solvent to the residue obtained in the previous step and heat gently to dissolve the solid.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold recrystallization solvent.

-

Dry the purified this compound crystals under vacuum. This process can yield a product with purity exceeding 99.5%.[7]

-

Caption: Experimental workflow for the synthesis of this compound.

Analytical Characterization

A validated, stability-indicating analytical method is essential to distinguish and quantify Levofloxacin from its degradation products.[10][11] High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry is the gold standard for this purpose.

Experimental Protocols for Analysis

a) HPLC-UV Method for Quantification: A reversed-phase HPLC method is typically employed for separating Levofloxacin and its impurities.[12][13]

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer with triethylamine, pH adjusted) and an organic modifier like methanol or acetonitrile.[6][10]

-

Flow Rate: Typically 0.8-1.0 mL/min.

-

Detection: UV detection at a wavelength where both compounds have significant absorbance, often around 294 nm.[10]

-

Analysis: The reaction progress is monitored by injecting aliquots of the reaction mixture (after appropriate dilution and neutralization) and tracking the decrease in the Levofloxacin peak area and the increase in the this compound peak area.

b) LC-MS/MS for Identification and Confirmation: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) provides unequivocal identification of the product by determining its mass-to-charge ratio (m/z).[1][14]

-

Ionization Source: Electrospray Ionization (ESI) in positive mode is effective for these compounds.

-

Expected m/z Values:

-

Levofloxacin: [M+H]⁺ at m/z 362.

-

This compound: [M+H]⁺ at m/z 318.

-

-

Confirmation: The observed mass for the product peak should correspond to the calculated mass of this compound (C₁₇H₂₀FN₃O₂). Further fragmentation in MS/MS analysis can confirm the structure.

Data Presentation: Summary of Analytical Parameters

| Compound | Chemical Formula | Molecular Weight | Expected [M+H]⁺ (m/z) | Typical HPLC Retention Time |

| Levofloxacin | C₁₈H₂₀FN₃O₄ | 361.37 | 362 | Shorter |

| This compound | C₁₇H₂₀FN₃O₂ | 317.36 | 318 | Longer |

Note: Retention times are relative and depend on the specific chromatographic conditions. Due to the loss of the polar carboxylic acid group, this compound is less polar and will typically have a longer retention time in reversed-phase HPLC.

Conclusion

The synthesis of this compound from Levofloxacin via acid-catalyzed thermal degradation is a well-defined and reproducible process. The provided technical guide offers a comprehensive framework, from understanding the chemical mechanism to a practical synthesis protocol and robust analytical characterization. Mastery of this transformation is not merely an academic exercise; it is a fundamental component of ensuring pharmaceutical quality. By enabling the preparation of a high-purity reference standard, this knowledge directly supports the development of validated, stability-indicating methods that are crucial for the release of safe and effective Levofloxacin drug products to the market.

References

- 1. deswater.com [deswater.com]

- 2. research.nu.edu.kz [research.nu.edu.kz]

- 3. This compound CAS#: 178964-53-9 [amp.chemicalbook.com]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. benchchem.com [benchchem.com]

- 6. akjournals.com [akjournals.com]

- 7. CN102093388B - Method for preparing decarboxylated levofloxacin - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sphinxsai.com [sphinxsai.com]

- 12. jbino.com [jbino.com]

- 13. caribjscitech.com [caribjscitech.com]

- 14. [Impurity analysis and quality evaluation for commercial levofloxacin formulations using LC-MS/MS method] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Descarboxyl Levofloxacin: A Key Degradation Product of Levofloxacin

Introduction: The Imperative of Purity in Fluoroquinolone Antibiotics

Levofloxacin, a third-generation fluoroquinolone antibiotic, is a cornerstone in the treatment of a wide array of bacterial infections. Its broad-spectrum bactericidal activity stems from the inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes in DNA replication and repair.[1][2] However, the chemical stability of an active pharmaceutical ingredient (API) like Levofloxacin is as critical as its efficacy. Degradation of the parent drug can lead to a loss of potency and the formation of impurities that may have altered pharmacological or toxicological profiles. Among these, Descarboxyl Levofloxacin has been identified as a significant degradation product. This guide provides a comprehensive technical overview of this compound, from its formation pathways to its analytical detection and potential implications in drug development.

Formation of this compound: Unraveling the Degradation Pathway

This compound is formed through the removal of the carboxylic acid group from the Levofloxacin molecule. This transformation is not a spontaneous event but is induced by specific environmental stressors. Understanding the conditions that promote its formation is paramount for developing stable pharmaceutical formulations.

Forced degradation studies, a cornerstone of drug development as mandated by the International Council for Harmonisation (ICH) guidelines, have elucidated the primary pathways leading to this compound.[3] These studies involve subjecting Levofloxacin to harsh conditions, including acidic and alkaline hydrolysis, oxidation, photolysis, and thermal stress.[3][4] While Levofloxacin shows relative stability under certain conditions, it is susceptible to degradation under oxidative and photolytic stress.[4]

Several mechanisms can contribute to the degradation of Levofloxacin, including demethylation, defluorination, deamination, hydroxylation, and importantly, decarboxylation.[5] Photoinduced decarboxylation has been identified as a notable degradation pathway for fluoroquinolones.[6] The energy from light, particularly UV irradiation, can trigger the cleavage of the bond holding the carboxylic acid group to the quinolone core. Similarly, advanced oxidation processes, which generate highly reactive hydroxyl radicals, can also lead to decarboxylation among other degradation reactions.[5]

The following diagram illustrates the general degradation pathway of Levofloxacin leading to the formation of this compound.

Caption: Formation of this compound under stress conditions.

Analytical Characterization: Detecting and Quantifying this compound

The accurate detection and quantification of this compound are critical for ensuring the quality and safety of Levofloxacin-containing products. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose.[4][7] A validated, stability-indicating HPLC method is essential to separate this compound from the parent drug and other potential degradation products.

Quantitative Data from Forced Degradation Studies

The following table summarizes typical results from forced degradation studies on Levofloxacin, highlighting the conditions under which this compound and other impurities may form. The percentages represent the degradation of the parent drug and the formation of impurities relative to the initial concentration of Levofloxacin.

| Stress Condition | Reagent/Parameters | Duration | Levofloxacin Degradation (%) | Major Degradation Products Formed |

| Acid Hydrolysis | 5 N HCl | 6 hours at 60°C | ~5-10% | Minor unknown impurities |

| Alkaline Hydrolysis | 5 N NaOH | 6 hours at 60°C | ~2-5% | Minor unknown impurities |

| Oxidative Degradation | 30% H₂O₂ | 24 hours at RT | ~15-25% | Levofloxacin N-oxide, this compound |

| Photolytic Degradation | UV Light (254 nm) | 48 hours | ~10-20% | This compound, Levofloxacin N-oxide |

| Thermal Degradation | Solid state | 7 days at 105°C | <2% | Minimal degradation |

Note: The exact percentages can vary depending on the specific experimental conditions.

Step-by-Step Protocol for a Stability-Indicating HPLC Method

This protocol outlines a typical reversed-phase HPLC method for the analysis of Levofloxacin and the detection of this compound.

1. Instrumentation and Chromatographic Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: Cosmosil C18 (250mm x 4.6mm, 5µm particle size) or equivalent.[4]

-

Mobile Phase: A mixture of a buffer and an organic solvent. For example, a buffer solution of 0.5% (v/v) triethylamine in 25 mM sodium dihydrogen orthophosphate dihydrate (pH adjusted to 6.0 with phosphoric acid) and methanol in a ratio of 68:32 (v/v).[4]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 294 nm.[4]

-

Injection Volume: 10 µL.

-

Column Temperature: 35°C.

2. Preparation of Solutions:

-

Diluent: A mixture of the mobile phase components is typically used as the diluent.

-

Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Levofloxacin and this compound reference standards in the diluent to obtain a known concentration (e.g., 100 µg/mL).

-

Sample Solution: For forced degradation samples, dilute the stressed solution with the diluent to a suitable concentration within the linear range of the method. For finished product analysis, extract the drug from the dosage form and dilute accordingly.

3. Analytical Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject a blank (diluent) to ensure no interfering peaks are present.

-

Inject the standard solution multiple times to check for system suitability parameters (e.g., tailing factor, theoretical plates, and resolution between Levofloxacin and this compound).

-

Inject the sample solutions.

-

Identify the peaks of Levofloxacin and this compound based on their retention times compared to the standard.

-

Quantify the amount of this compound in the sample using the peak area and the calibration curve generated from the standard solutions.

The following diagram illustrates a typical workflow for the analytical characterization of this compound.

Caption: Workflow for the HPLC analysis of this compound.

Implications for Drug Development: Safety and Stability

The presence of degradation products like this compound has significant implications for drug development. Regulatory agencies require a thorough evaluation of any impurity present at a certain threshold.

Toxicological Assessment

It is crucial to assess the toxicological profile of any significant degradation product. While some degradation products may be pharmacologically inactive and non-toxic, others could potentially exhibit toxicity or even have their own pharmacological effects. Studies on the genotoxicity of quinolones and their transformation products have shown that some degradation products can have higher genotoxicity than the parent compound.[8] While specific comprehensive toxicological data for this compound is limited in publicly available literature, the genotoxicity of other quinolone degradation products has been a subject of investigation. For instance, Levofloxacin N-oxide has been suggested as a potential mutagen.[6] Therefore, a case-by-case toxicological evaluation of each degradation product, including this compound, is a regulatory expectation and a scientific necessity to ensure patient safety.

Stability-Indicating Method Development and Validation

The potential for the formation of this compound underscores the importance of developing and validating a robust stability-indicating analytical method. This method must be able to resolve this compound from Levofloxacin and all other potential impurities and degradation products.[4] The validation of such a method, in accordance with ICH guidelines, should demonstrate its specificity, linearity, accuracy, precision, and robustness.

Conclusion

This compound is a critical degradation product of Levofloxacin, primarily formed under photolytic and oxidative stress conditions. Its presence can impact the quality, safety, and efficacy of pharmaceutical products containing Levofloxacin. A thorough understanding of its formation pathways, coupled with the implementation of robust, stability-indicating analytical methods for its detection and quantification, is essential for drug development professionals. Further toxicological evaluation of this compound is warranted to fully characterize its safety profile. By proactively addressing the challenges posed by this and other degradation products, researchers and scientists can ensure the development of stable and safe Levofloxacin formulations.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sphinxsai.com [sphinxsai.com]

- 5. deswater.com [deswater.com]

- 6. The degradation of levofloxacin in infusions exposed to daylight with an identification of a degradation product with HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HPLC Method for Analysis of Levofloxacin | SIELC Technologies [sielc.com]

- 8. Genotoxicity of quinolones: substituents contribution and transformation products QSAR evaluation using 2D and 3D models - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical properties of Descarboxyl Levofloxacin solid form

An In-depth Technical Guide to the Physicochemical Characterization of Descarboxyl Levofloxacin Solid Form

Introduction

This compound is recognized primarily as a degradation product and impurity of Levofloxacin, a widely used broad-spectrum fluoroquinolone antibiotic.[1][2] In the landscape of pharmaceutical development, the thorough characterization of impurities is not merely a regulatory formality but a critical scientific necessity. The physicochemical properties of an impurity's solid form—such as its crystallinity, polymorphism, solubility, and stability—can significantly influence the safety, efficacy, and manufacturability of the final drug product. An unstable impurity can degrade further, while an insoluble one can present challenges in analytical detection and toxicological assessment.

This technical guide provides a comprehensive framework for the systematic investigation of the solid-state properties of this compound. As detailed public data on this specific impurity is limited, this document is structured as an investigational blueprint. It leverages established analytical principles and draws parallels from the extensive research on the parent compound, Levofloxacin, to outline a robust characterization strategy. This guide is intended for researchers, analytical scientists, and drug development professionals tasked with ensuring the quality and integrity of pharmaceutical products.

Part 1: Foundational Identity and Morphology Confirmation

Before delving into complex solid-state properties, the foundational identity, purity, and physical morphology of the this compound sample must be unequivocally confirmed.

Molecular and Purity Verification

The initial step is to confirm the chemical structure and assess the purity of the material. High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis.[3][4]

Experimental Protocol: HPLC Purity Assessment

-

System Preparation: Utilize a standard Reverse-Phase HPLC (RP-HPLC) system with a UV detector.

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically suitable for fluoroquinolones.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at pH 3.0) and an organic solvent like acetonitrile is recommended to ensure separation from Levofloxacin and other potential impurities.[5]

-

Detection: Set the UV detector to a wavelength where this compound exhibits strong absorbance, likely near the absorbance maxima of Levofloxacin (approx. 298 nm).[6]

-

Sample Preparation: Accurately weigh and dissolve the this compound standard in a suitable diluent (e.g., a mixture of acetonitrile and water).

-

Analysis: Inject the sample and analyze the chromatogram for peak purity and area percentage to quantify any other impurities present. The purity should typically be >95% for use as a reference standard.[7]

-

Confirmation: Confirm molecular weight using Mass Spectrometry (MS) coupled with HPLC (LC-MS). The expected molecular weight for C₁₇H₂₀FN₃O₂ is 317.36 g/mol .[8]

Particle Morphology

Visualizing the particle size and shape provides the first clues about the material's crystallinity and handling properties.

Experimental Protocol: Scanning Electron Microscopy (SEM)

-

Sample Mounting: Sputter-coat a small, representative sample of the this compound powder with a conductive material (e.g., gold-palladium).

-

Imaging: Load the sample into the SEM chamber.

-

Analysis: Acquire images at various magnifications (e.g., 500x, 2000x, 10000x) to observe particle morphology, surface texture, and size distribution. Note whether the particles appear as well-defined crystals (suggesting crystallinity) or as irregular aggregates (which could be amorphous).

Part 2: Solid-State Form and Thermal Behavior Analysis

The crystalline form of a compound dictates its fundamental physicochemical properties. It is crucial to determine if this compound exists in single or multiple crystalline forms (polymorphs), as an amorphous solid, or as a solvate/hydrate. Levofloxacin itself is known to exist in multiple polymorphic and hydrated forms, making this a critical area of investigation for its derivative.[9][10][11]

Workflow for Solid-Form Screening and Characterization

The following diagram outlines a logical workflow for identifying and characterizing the solid form of this compound.

Caption: Workflow for solid-form investigation of this compound.

Powder X-ray Diffraction (PXRD)

PXRD is the definitive technique for identifying the long-range molecular order characteristic of crystalline materials. A crystalline solid will produce a unique diffraction pattern of sharp peaks, while an amorphous solid will produce a broad, featureless halo.[12][13]

Experimental Protocol: PXRD Analysis

-

Sample Preparation: Gently pack a few milligrams of the powder into a sample holder, ensuring a flat, even surface.

-

Instrument Setup: Use a diffractometer with CuKα radiation (λ = 1.5406 Å).

-

Data Acquisition: Scan the sample over a 2θ range of 5° to 40°. This range is typically sufficient to capture the characteristic diffraction peaks for pharmaceutical compounds.[14]

-

Data Analysis:

-

Crystalline: The presence of sharp, well-defined peaks indicates a crystalline material. The peak positions (2θ) and relative intensities constitute the material's fingerprint.

-

Amorphous: A broad halo with no distinct peaks indicates an amorphous material.

-

Mixture: A combination of sharp peaks on a broad halo suggests a mixture of crystalline and amorphous forms.

-

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about the thermal stability and phase transitions of the material.[15]

Experimental Protocol: DSC/TGA Analysis

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan. For TGA, a ceramic or platinum pan is used.

-

DSC Method:

-

Heat the sample under a nitrogen purge from ambient temperature (e.g., 25°C) to a temperature above its melt (e.g., 200°C, based on the reported melting point of 154-158°C[1]).

-

Use a heating rate of 10°C/min.

-

Analysis: Observe the thermogram for endothermic events (sharp peaks indicating melting, broader peaks for desolvation) and exothermic events (recrystallization, decomposition). A single, sharp melting endotherm suggests a pure, single crystalline form. Multiple peaks before melting may indicate polymorphism.[16]

-

-

TGA Method:

-

Heat the sample under a nitrogen purge from ambient temperature to a point of complete decomposition (e.g., 300°C).

-

Use a heating rate of 10°C/min.

-

Analysis: Monitor for mass loss. A significant mass loss at temperatures below the melting point often indicates the presence of bound solvent or water (solvate/hydrate). The absence of such a loss suggests an anhydrous/asolvated form.

-

Table 1: Anticipated Thermal Analysis Data for this compound

| Parameter | Expected Value/Observation | Significance |

|---|---|---|

| TGA Mass Loss | < 0.5% below 120°C | Indicates an anhydrous and non-solvated form. |

| DSC Melting Point (Tonset) | Approx. 154-158°C[1] | Confirms thermal identity. A broad peak may suggest impurity or amorphous content. |

| DSC Heat of Fusion (ΔHfus) | To be determined | Quantitative measure of crystallinity. |

| Other Thermal Events | To be determined | Endotherms or exotherms prior to melting could signify polymorphic transitions. |

Part 3: Solubility Profile

Solubility is a key determinant of a drug or impurity's behavior in biological systems and analytical testing. Given that Levofloxacin's solubility is highly pH-dependent due to its zwitterionic nature, a similar characteristic can be anticipated for its descarboxyl derivative.[17][18]

Experimental Protocol: Equilibrium Solubility Determination

-

Medium Preparation: Prepare a series of aqueous buffers at different pH values (e.g., pH 2.0, 4.5, 6.8, 7.4) and select relevant organic solvents (e.g., methanol, ethanol, acetonitrile).

-

Sample Addition: Add an excess amount of this compound solid to a known volume of each medium in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: After equilibration, filter the suspension through a 0.22 µm filter to remove undissolved solids.

-

Quantification: Dilute the filtrate appropriately and determine the concentration of the dissolved compound using a validated HPLC-UV method, as described in Part 1.

-

Solid Phase Analysis: Recover the remaining solid and analyze it by PXRD to check for any solid-form transformations during the experiment.

Table 2: Template for Solubility Data Summary

| Solvent/Medium | pH | Temperature (°C) | Solubility (mg/mL) | Solid Form Post-Analysis (PXRD) |

|---|---|---|---|---|

| 0.1 N HCl | ~1.2 | 25 | TBD | TBD |

| Acetate Buffer | 4.5 | 25 | TBD | TBD |

| Phosphate Buffer | 6.8 | 25 | TBD | TBD |

| Phosphate Buffer | 7.4 | 37 | TBD | TBD |

| Methanol | N/A | 25 | TBD | TBD |

| Acetonitrile | N/A | 25 | TBD | TBD |

Part 4: Solid-State Stability

Assessing the stability of the solid form under stress conditions is essential for predicting its long-term behavior and defining appropriate storage conditions.[19][20]

Decision Tree for Stability Assessment

Caption: Decision workflow for solid-state stability testing.

Experimental Protocol: Accelerated Stability Study

-

Sample Preparation: Place accurately weighed samples of this compound in open and closed vials to assess the impact of humidity.

-

Storage Conditions: Store the vials in controlled environment chambers according to ICH guidelines (e.g., 40°C/75% Relative Humidity, 60°C). For photostability, expose the sample to a controlled light source.

-

Time Points: Store the samples for a defined period (e.g., 4 weeks), with samples pulled for analysis at intermediate time points (e.g., 1 and 2 weeks).

-

Analysis: At each time point, analyze the samples for:

-

Chemical Purity: Use the HPLC method to quantify the appearance of new degradation products and the loss of the main component.

-

Solid Form: Use PXRD to detect any changes in the crystalline form (polymorphic transformation or amorphization).

-

Appearance: Visually inspect for any changes in color or physical state.

-

Conclusion

A thorough understanding of the physicochemical properties of this compound is indispensable for controlling the quality and ensuring the stability of Levofloxacin drug products. This guide outlines a systematic, multi-technique approach to achieve this. By employing a logical workflow encompassing identity confirmation, morphological analysis, solid-form screening, thermal characterization, and solubility and stability assessments, researchers can build a comprehensive data package. This information is foundational for setting appropriate specifications for impurities, developing stable formulations, and satisfying rigorous regulatory expectations in modern drug development.

References

- 1. This compound CAS#: 178964-53-9 [amp.chemicalbook.com]

- 2. CAS 178964-53-9 Levofloxacin Descarboxy Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]

- 3. helixchrom.com [helixchrom.com]

- 4. jetir.org [jetir.org]

- 5. mdpi.com [mdpi.com]

- 6. Analysis of levofloxacin in pharmaceutical preparations by high performance thin layer chromatography | CoLab [colab.ws]

- 7. This compound | LGC Standards [lgcstandards.com]

- 8. glppharmastandards.com [glppharmastandards.com]

- 9. Polymorphism of levofloxacin: structure, properties and phase transformation - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Mechanochemically Induced Solid-State Transformations of Levofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]

- 13. X-ray powder diffraction patterns for certain fluoroquinolone antibiotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 18. accessdata.fda.gov [accessdata.fda.gov]

- 19. Stability and Antibiotic Potency Improvement of Levofloxacin by Producing New Salts with 2,6- and 3,5-Dihydroxybenzoic Acid and Their Comprehensive Structural Study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Stability and Antibiotic Potency Improvement of Levofloxacin by Producing New Salts with 2,6- and 3,5-Dihydroxybenzoic Acid and Their Comprehensive Structural Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Characterization of Descarboxyl Levofloxacin

Abstract

This technical guide provides a comprehensive overview of the spectroscopic profile of Descarboxyl Levofloxacin, a critical degradation product and impurity of the fluoroquinolone antibiotic, Levofloxacin. As a key analyte in pharmaceutical quality control and stability studies, its unambiguous identification is paramount. This document consolidates available mass spectrometry data and provides an expert-driven interpretation of expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, grounded in the analysis of the parent compound. Detailed, field-proven protocols for data acquisition are presented to ensure methodological robustness. This guide is intended for researchers, analytical scientists, and drug development professionals requiring a deep understanding of the structural characterization of Levofloxacin-related impurities.

Introduction and Significance

Levofloxacin is a broad-spectrum antibiotic widely used to treat a variety of bacterial infections.[1] During its synthesis, storage, or under physiological conditions, Levofloxacin can degrade, forming various impurities that may lack therapeutic efficacy or pose potential safety risks. This compound (CAS No. 178964-53-9) is one such impurity, formed by the removal of the C6-carboxylic acid group.[2][3] The absence of this key functional group, which is crucial for the antibacterial activity of quinolones, renders this molecule inactive. Therefore, regulatory agencies mandate strict monitoring and control of its levels in Levofloxacin drug products.

The unambiguous identification and quantification of this compound rely on robust analytical techniques, primarily a combination of chromatography and spectroscopy. This guide explains the fundamental spectroscopic data (MS, IR, NMR) that collectively serve as a molecular fingerprint for this specific compound.

Molecular Structure Analysis

The core structural difference between Levofloxacin and this compound is the substitution of a carboxylic acid group (-COOH) at the C6 position with a hydrogen atom. This seemingly minor change has profound effects on the molecule's physicochemical properties and its spectroscopic output.

dot graph "Molecular_Structures" { layout=neato; node [shape=none, margin=0]; edge [style=invis]; splines=false;

} caption: "Figure 1: Comparison of Levofloxacin and this compound structures."

Mass Spectrometry (MS) Data

Mass spectrometry is the primary technique for confirming the molecular weight and fragmentation pattern of this compound. Electrospray ionization (ESI) in positive mode is highly effective for this class of compounds.

Molecular Ion

The key diagnostic feature is the protonated molecular ion ([M+H]⁺). For this compound, with a molecular formula of C₁₇H₂₀FN₃O₂, the expected exact mass is 317.1540.

-

Observed Ion: Studies identifying the degradation products of Levofloxacin have consistently reported the protonated molecular ion for the descarboxyl impurity at m/z 318.2 .[4][5] This corresponds to the [M+H]⁺ adduct and is the definitive indicator of the loss of the CO₂ group (44 Da) from the parent drug.

Fragmentation Pathway

Tandem MS (MS/MS) provides structural confirmation. The fragmentation of this compound is expected to mirror that of the parent Levofloxacin, primarily involving losses around the piperazine ring. The parent Levofloxacin ([M+H]⁺ = 362.1) typically shows a major fragment at m/z 318.1, corresponding to the loss of the carboxyl group, which is effectively the molecular ion of the impurity itself.[6]

dot graph "MS_Fragmentation" { rankdir=LR; node [shape=record, style=filled, fillcolor="#FFFFFF", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

} caption: "Figure 2: Predicted MS/MS fragmentation pathway for this compound."

Data Summary

| Parameter | Value | Source |

| Molecular Formula | C₁₇H₂₀FN₃O₂ | [2] |

| Molecular Weight | 317.36 g/mol | [2] |

| Ionization Mode | ESI, Positive | [4][5] |

| [M+H]⁺ Ion | m/z 318.2 | [4][5] |

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is invaluable for identifying the presence or absence of key functional groups. The defining difference between Levofloxacin and its descarboxyl derivative is the loss of the carboxylic acid, which results in a clear and easily interpretable change in the IR spectrum.

Expected Spectral Features

The spectrum of this compound is predicted by removing the characteristic absorptions of the carboxylic acid from the spectrum of Levofloxacin.

-

Disappearance of Carboxylic Acid Bands: The most significant change will be the complete absence of the strong C=O stretch from the carboxylic acid, typically seen around 1724 cm⁻¹ in the parent Levofloxacin.[7] The broad O-H stretch from the hydrogen-bonded carboxylic acid, usually found between 2500-3300 cm⁻¹ , will also be absent.

-

Persistence of Core Bands: The remaining signals will be preserved, including:

-

Ketone C=O Stretch: A strong band around 1620-1626 cm⁻¹ corresponding to the C7-ketone conjugated with the aromatic system.[7][8]

-

Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

-

C-F Stretch: A strong absorption around 805-840 cm⁻¹ .[7]

-

C-N and C-O Stretches: Bands within the fingerprint region (1000-1300 cm⁻¹ ).

-

Comparative IR Data

| Functional Group | Parent Levofloxacin (cm⁻¹)[7] | Predicted this compound (cm⁻¹) | Rationale for Change |

| Carboxylic Acid O-H | ~3268 (broad) | Absent | Removal of -COOH group |

| Carboxylic Acid C=O | ~1724 (strong, sharp) | Absent | Removal of -COOH group |

| Ketone C=O | ~1626 (strong) | ~1626 (strong) | Ketone group is retained |

| Aromatic C=C | 1450-1600 | 1450-1600 | Aromatic core is unchanged |

| C-F Stretch | ~839 | ~839 | C-F bond is retained |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides a detailed map of the carbon-hydrogen framework. The analysis of this compound's NMR spectra is best understood by predicting the changes relative to the well-documented spectra of Levofloxacin.[9]

¹H NMR Spectroscopy (Predicted)

The primary change in the proton NMR will be the replacement of the C6-carboxyl group with a proton, which will appear as a new singlet in the aromatic region.

-

New Aromatic Proton (H6): A new singlet is expected to appear around 7.5-7.8 ppm . Its exact chemical shift will be influenced by the adjacent ketone. This replaces the highly deshielded carboxylic acid proton signal often observed far downfield (>14 ppm) in Levofloxacin spectra run in DMSO-d₆.

-

Shift of H5 Proton: The proton at the C5 position, which is adjacent to the new H6, will experience a change in its electronic environment and coupling pattern. It is expected to shift slightly upfield compared to its position in Levofloxacin.

-

Piperazine and Methyl Protons: The signals corresponding to the piperazine ring and the methyl groups on the chiral center and piperazine ring are expected to remain largely unchanged, appearing in the 2.2-4.5 ppm range.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR will show the disappearance of the carboxyl carbon and the appearance of a new aromatic C-H carbon.

-

Disappearance of Carboxyl Carbon: The signal for the C6-carboxylic acid carbon, typically found around 177 ppm in Levofloxacin, will be absent.

-

New Aromatic Carbon (C6): A new signal for the C6 carbon, now bonded to a hydrogen, will appear in the aromatic region, likely between 110-125 ppm .

-

Other Carbon Signals: The chemical shifts of the other carbons in the molecule, particularly the C5, C7, and C10a carbons, will experience minor shifts due to the electronic changes from removing the electron-withdrawing carboxyl group. The ketone carbon (C7) signal around 175 ppm will remain.

Experimental Protocols

The following are standardized, robust methodologies for acquiring the spectroscopic data for this compound.

Workflow for Spectroscopic Analysis

dot digraph "Analysis_Workflow" { rankdir=TB; node [shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

} caption: "Figure 3: General workflow for the spectroscopic identification of this compound."

Mass Spectrometry (LC-MS/MS)

-

Sample Preparation: Dissolve approximately 1 mg of the sample in 10 mL of a 50:50 acetonitrile/water mixture. Dilute further to a final concentration of ~1-10 µg/mL.

-

Instrumentation: HPLC or UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

-

Flow Rate: 0.3 mL/min.

-

-

Mass Spectrometric Conditions:

-

Ionization Source: Electrospray Ionization (ESI), Positive Mode.

-

Scan Mode: Full scan (m/z 100-500) to find the parent ion, followed by product ion scan of m/z 318.2.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150 °C.

-

Collision Energy: Ramp from 10-40 eV for fragmentation analysis.

-

Infrared Spectroscopy (FTIR-ATR)

-

Sample Preparation: Place a small amount (1-2 mg) of the solid powder directly onto the diamond crystal of the ATR accessory.

-

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with a universal ATR accessory.[10]

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32.

-

Background: A background spectrum of the clean, empty ATR crystal must be collected prior to the sample scan.

-

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse Sequence: Standard single-pulse (zg30).

-

Number of Scans: 16.

-

Relaxation Delay: 2 seconds.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence with NOE (e.g., zgpg30).

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2 seconds.

-

Conclusion

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. glppharmastandards.com [glppharmastandards.com]

- 4. researchgate.net [researchgate.net]

- 5. [HPLC-MS identification of degradation products of levofloxacin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]

- 7. researchgate.net [researchgate.net]

- 8. pharmaexcipients.com [pharmaexcipients.com]

- 9. magritek.com [magritek.com]

- 10. benchchem.com [benchchem.com]

A Technical Guide to the Thermal Stability and Degradation of Levofloxacin: The Decarboxylation Pathway

Preamble: The Imperative of Stability in Pharmaceutical Integrity

In the realm of pharmaceutical sciences, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its safety, efficacy, and quality. For a potent, broad-spectrum antibiotic like Levofloxacin, understanding its behavior under various stress conditions is not merely an academic exercise; it is a regulatory and clinical necessity. Thermal stress, in particular, represents a critical parameter that can dictate a drug's shelf-life, storage requirements, and formulation strategy. This guide provides a detailed exploration of the thermal stability of Levofloxacin, with a specific focus on a key degradation pathway: the formation of Descarboxyl Levofloxacin. We will delve into the mechanistic underpinnings of this transformation, outline robust experimental protocols for its investigation, and discuss the analytical methodologies required for its precise quantification.

Levofloxacin: A Structural and Functional Overview

Levofloxacin is the pure (-)-(S)-enantiomer of the racemic drug Ofloxacin, a member of the third-generation fluoroquinolone antibiotics. Its potent bactericidal activity stems from the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] This dual-target mechanism disrupts DNA replication and repair, leading to bacterial cell death.[1]

The molecule's structure is characterized by a tricyclic core, featuring a fluorinated quinolone carboxylic acid. Key functional groups that influence its chemical behavior include the carboxylic acid at position 3, the N-methyl piperazinyl moiety at position 7, and the chiral center at the C-3 position of the oxazine ring.[2] As a zwitterionic compound with pKa values of approximately 5.35 (carboxylic acid) and 6.72 (piperazinyl ring), its solubility and stability are pH-dependent.[3] It is this carboxylic acid group that is central to the degradation pathway discussed herein.

Thermal Degradation Pathways: A Focus on Decarboxylation

While relatively stable under recommended storage conditions, Levofloxacin is susceptible to degradation under forced stress conditions, including heat, light, oxidation, and hydrolysis.[4][5] Common degradation pathways involve demethylation, defluorination, N-oxidation, and, significantly, decarboxylation.[6][7][8][9]

Thermal stress is a potent driver for the decarboxylation of Levofloxacin. This reaction involves the cleavage and elimination of the carboxyl group (-COOH) from the quinolone core as carbon dioxide (CO₂). The resulting primary degradant is this compound, also known as (S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-2,3-dihydro-7H-pyrido[1,2,3-de][7][10]benzoxazine.[11] This transformation is critical to monitor as it represents a loss of the parent API and introduces a significant impurity that must be controlled within strict limits. A patented method for the deliberate synthesis of this compound for use as a reference standard involves heating Levofloxacin in hydrochloric acid at 120°C under pressure, illustrating that heat and acidic conditions can facilitate this degradation.[12]

The chemical transformation is illustrated below:

Caption: Thermal degradation pathway of Levofloxacin to this compound.

A Framework for Investigation: Experimental Design and Protocols

A robust investigation into the thermal degradation of Levofloxacin hinges on a well-designed forced degradation study, as stipulated by the International Council for Harmonisation (ICH) guidelines.[4] Such studies are essential for identifying potential degradants, elucidating degradation pathways, and developing stability-indicating analytical methods.

Experimental Workflow for Thermal Stability Assessment

The logical flow of a thermal degradation study is a self-validating system, ensuring that each step builds upon the last to produce reliable and interpretable data.

Caption: Experimental workflow for investigating the thermal degradation of Levofloxacin.

Detailed Protocol: Thermal Stress Study

This protocol describes a standard approach for inducing and analyzing the thermal degradation of Levofloxacin.

Objective: To evaluate the stability of Levofloxacin under thermal stress in both solid and solution states and to identify and quantify the formation of this compound.

Materials:

-

Levofloxacin API

-

Methanol (HPLC Grade)

-

Purified Water (HPLC Grade)

-

Forced degradation oven with temperature control

-

Volumetric flasks, pipettes

-

HPLC system with UV/PDA detector

-

LC-MS/MS system

Procedure:

-

Preparation of Stock Solution:

-